molecular formula C25H27N3O4 B2765481 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021222-30-9

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2765481
CAS No.: 1021222-30-9
M. Wt: 433.508
InChI Key: KBJTVKCVFHFDAH-UHFFFAOYSA-N
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Description

The compound 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a highly specialized chemical entity used in various research and industrial applications. This compound, with a complex structure combining a pyridinone ring and a piperazine moiety, exhibits unique properties that make it valuable in scientific studies and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves a multi-step process:

  • Formation of the Pyridinone Core: : The pyridinone ring is synthesized through cyclization reactions involving precursors like β-keto esters and amines.

  • Attachment of the Piperazine Moiety: : The 4-methoxyphenylpiperazine component is introduced via nucleophilic substitution reactions.

  • Introduction of the Benzyloxy Group: : The benzyloxy group is added through etherification reactions using benzyl halides.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized conditions, such as precise temperature control and reagent ratios, are crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form benzoic acid derivatives.

  • Reduction: : Reduction reactions can target the pyridinone ring, leading to the formation of dihydropyridinone analogs.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

  • Oxidation Products: : Benzoic acid derivatives.

  • Reduction Products: : Dihydropyridinone analogs.

  • Substitution Products: : Piperazine derivatives with varying substituents.

Scientific Research Applications

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has diverse applications in scientific research:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular systems.

  • Industry: : Utilized in the production of specialized materials and as a chemical intermediate in various processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets:

  • Molecular Targets: : It may bind to receptor proteins or enzymes, altering their activity.

  • Pathways Involved: : The compound can influence signaling pathways such as the cAMP/PKA pathway or the MAPK/ERK pathway, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one: : Lacks the benzyloxy group, resulting in different chemical and biological properties.

  • 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-pyridin-4(1H)-one: : Lacks the methyl group, which affects its reactivity and interactions.

Uniqueness

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out due to its unique combination of functional groups, which endows it with distinct physicochemical properties and biological activities that are not observed in its structural analogs. Its versatility makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, often referred to as BPP , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of BPP is C25H27N3O4C_{25}H_{27}N_{3}O_{4} with a molecular weight of 433.5 g/mol. The compound features a pyridinone core, a benzyloxy group, and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H27N3O4C_{25}H_{27}N_{3}O_{4}
Molecular Weight433.5 g/mol
CAS Number1021222-30-9

Synthesis

The synthesis of BPP typically involves several key steps:

  • Formation of the Pyridinone Core : Starting from a suitable pyridine derivative, the core structure is formed through cyclization reactions.
  • Introduction of the Benzyloxy Group : A hydrogen atom on the pyridinone ring is substituted with a benzyloxy group using benzyl alcohol and a catalyst.
  • Attachment of the Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Final Functionalization : The methoxyphenyl group is added through acylation or similar reactions to complete the synthesis .

BPP's biological activity can be attributed to its structural components, particularly the piperazine moiety, which is known for interacting with various biological targets such as receptors and enzymes. The compound's ability to modulate neurotransmitter systems makes it a candidate for neurological studies.

Pharmacological Studies

Research has indicated that BPP exhibits significant activity against certain receptors involved in neuropharmacology:

  • Dopamine Receptors : BPP has been shown to bind effectively to dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Its interaction with serotonin receptors may contribute to its anxiolytic and antidepressant effects.

Case Studies and Research Findings

  • Neuropharmacological Effects : A study evaluating BPP's effects on animal models demonstrated improvements in behavioral assays indicative of antidepressant activity. The compound was found to significantly reduce depressive-like behaviors in mice subjected to stress .
  • Antimicrobial Activity : Preliminary investigations into BPP's antimicrobial properties revealed moderate activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
  • Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines showed that BPP possesses cytotoxic properties, indicating its potential as an anticancer agent. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies have played a crucial role in understanding how modifications to the BPP structure influence its biological activity:

  • Piperazine Modifications : Alterations in the piperazine ring have been shown to affect receptor binding affinity and selectivity.
  • Benzyloxy Substituent Variations : Changes in the benzyloxy group have been correlated with variations in pharmacokinetic properties and overall efficacy.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-6-4-3-5-7-19)23(29)16-22(26)25(30)28-14-12-27(13-15-28)20-8-10-21(31-2)11-9-20/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJTVKCVFHFDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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